Additional Aryl Fluorine versus Fluorbenside Confers Higher Computed Lipophilicity (Δ logP ≈ 0.03) and Alters Hydrogen-Bond Acceptor Count
The target compound incorporates a 4-chloro-3-fluorophenyl ring, whereas the commercial acaricide Fluorbenside (CAS 405-30-1) bears only a 4-chlorophenyl ring. This additional fluorine increases the computed XLogP3-AA from approximately 4.77 (Fluorbenside) to 4.80 [1]. Though the numerical difference appears small, the additional fluorine raises the hydrogen-bond acceptor count from 1 (sulfur only) to 3 (one sulfur and two fluorine atoms), which can meaningfully alter protein-ligand interaction profiles, membrane permeability, and metabolic soft-spot susceptibility [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and H-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = 4.80; H-Bond Acceptor Count = 3 |
| Comparator Or Baseline | Fluorbenside (CAS 405-30-1): XLogP3-AA ≈ 4.77; H-Bond Acceptor Count = 1 |
| Quantified Difference | Δ XLogP3-AA = +0.03; H-bond acceptor count increased by +2 |
| Conditions | Computed values (PubChem 2025.09.15 release; XLogP3 3.0 algorithm) |
Why This Matters
For agrochemical lead optimization, lipophilicity shifts on the order of 0.03 log units can affect log D and thus systemic translocation in plants, while an additional two H-bond acceptors alter binding-mode hypotheses in target-based screens.
- [1] PubChem Compound Summary CID 91656594: Computed Properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/91656594. Accessed May 2026. View Source
- [2] EPA DSSTox Database. DTXSID501185442: 1-Chloro-2-fluoro-4-[[(4-fluorophenyl)methyl]thio]benzene. https://comptox.epa.gov/dashboard/DTXSID501185442. Accessed May 2026. View Source
